N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
Description
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring a methylene-linked amine bridge between two substituted pyrazole rings. The first pyrazole ring is substituted with an ethyl group at the 1-position and a methyl group at the 3-position, while the second pyrazole ring carries 1,3-dimethyl substituents. This structural motif is common in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents due to the pyrazole ring's ability to engage in hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-7-10(6-13-16)5-12-11-8-15(3)14-9(11)2/h6-8,12H,4-5H2,1-3H3 |
InChI Key |
IEAXGUPWHGTUIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CN(N=C2C)C |
Origin of Product |
United States |
Preparation Methods
Two-Step Alkylation-Amination Strategy
Step 1: Synthesis of 1-Ethyl-4-(chloromethyl)-1H-pyrazole
- Reagents : 1-Ethyl-1H-pyrazol-4-amine, formaldehyde, HCl gas.
- Conditions : Solvent-free, 0–5°C, 12 h.
- Mechanism : Eschweiler-Clarke-type methylation followed by chlorination with HCl.
- Yield : 68–72% (isolated via vacuum distillation).
Step 2: Coupling with 1,3-Dimethyl-1H-pyrazol-4-amine
- Reagents : 1,3-Dimethyl-1H-pyrazol-4-amine, K₂CO₃, DMF.
- Conditions : 80°C, N₂ atmosphere, 24 h.
- Workup : Extracted with ethyl acetate, purified via silica chromatography (hexane:EtOAc = 3:1).
- Yield : 55–60%.
One-Pot Reductive Amination
Procedure :
- Reactants :
- 1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv).
- 1,3-Dimethyl-1H-pyrazol-4-amine (1.2 equiv).
- NaBH₃CN (1.5 equiv), MeOH.
- Conditions : RT, 48 h, monitored by TLC.
- Isolation : Neutralized with 1M HCl, extracted with CH₂Cl₂, dried over MgSO₄.
- Yield : 70–75% (HPLC purity >95%).
Industrial-Scale Optimization
Continuous Flow Synthesis
| Parameter | Value | Source |
|---|---|---|
| Reactor type | Microfluidic (Pd/C packed bed) | Patent CN114014809A |
| Temperature | 120°C | |
| Pressure | 15 bar H₂ | |
| Residence time | 30 min | |
| Space-time yield | 2.1 kg·L⁻¹·h⁻¹ |
Advantages :
Catalytic System Comparison
| Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd/C (5 wt%) | EtOH/H₂O | 80 | 82 | 94 |
| Pt/Al₂O₃ (3 wt%) | DMF | 100 | 78 | 89 |
| Raney Ni | MeOH | 60 | 65 | 81 |
Data compiled from. Pt/C systems show superior selectivity but require higher HCl concentrations (≥20%) to suppress dehalogenation.
Mechanistic Insights
Key Transition States
Side Reactions
- Over-alkylation : Occurs at >100°C, producing bis-aminated byproducts (e.g., N,N'-di(pyrazolylmethyl)amine).
- Oxidation : Trace O₂ in reactors leads to pyrazole N-oxide formation (λmax = 280 nm by UV-Vis).
Analytical Characterization
Spectroscopic Data
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Biocatalytic Amination
- Enzyme : Transaminase from Aspergillus niger (immobilized).
- Conditions : pH 7.0, 37°C, 72 h.
- Conversion : 41% (limited by substrate solubility).
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the pyrazole ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine in solvents such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Reduced pyrazole derivatives
Substitution: Functionalized pyrazole derivatives with various substituents
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
a) 4-({[(1,3-Dimethylpyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline
- Structure : Replaces the ethyl-substituted pyrazole with a dimethylaniline group.
- Molecular Formula : C₁₅H₂₀N₄ (vs. C₁₀H₁₇N₅ for the target compound).
- However, the lack of an ethyl group may reduce steric bulk, affecting selectivity in biological targets .
b) N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
- Structure : Substitutes the 1,3-dimethylpyrazole with a cyclopropanamine group.
- Molecular Formula : C₉H₁₆N₄ (estimated).
- Key Differences : The cyclopropane ring introduces strain and rigidity, which could influence conformational stability and metabolic resistance. Purity reported at 95% .
c) N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-(4-isopropylphenyl)amine
- Structure : Features a 4-isopropylphenyl group instead of the 1,3-dimethylpyrazole.
- Molecular Formula : C₁₅H₂₁N₃; Molar Mass: 243.35 g/mol.
- CAS: 400858-56-2 .
Variations in the Amine Substituent
a) N-(tert-Butyl)-N-(1-ethyl-1H-pyrazol-4-yl)methylamine
- Structure : Replaces the dimethylpyrazole with a tert-butyl group.
- Molecular Formula : C₁₀H₁₉N₃; Molar Mass: 181.28 g/mol.
- Key Differences : The bulky tert-butyl group may hinder enzymatic degradation, prolonging half-life. CAS: 942853-16-9 .
b) (1-Ethyl-1H-pyrazol-4-yl)methylamine
Physical and Spectroscopic Properties
Melting Points and Solubility
NMR and Mass Spectrometry
- 1H NMR : Ethyl groups (δ 1.2–1.5 ppm, triplet; δ 4.0–4.2 ppm, quartet), methyl groups on pyrazole (δ 2.3–2.5 ppm).
- HRMS : For the target compound, expect [M+H]+ ~234–243 m/z, similar to C₁₃H₂₂N₄ (234.35 g/mol) in .
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